molecular formula C18H16F2N2OS B2955395 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole CAS No. 1226449-16-6

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole

Cat. No.: B2955395
CAS No.: 1226449-16-6
M. Wt: 346.4
InChI Key: VEKJYFGMXPZTDS-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various cancers and autoimmune disorders.

Scientific Research Applications

Electrochromic Properties and Conducting Polymers

  • Hydrogen Bonding Influence on Conducting Polymers : The study of conducting polymers, specifically focusing on the influence of hydrogen bonding within the polymer structures, has shown that it is possible to manipulate the optical properties of polymers through acid and base treatments during polymerization. This includes understanding the role of imidazole rings in polymer behavior and how intramolecular hydrogen bonding can affect the electronic properties of these materials (Akpinar, Nurioglu, & Toppare, 2012).

Fluorescent Properties and Sensing Applications

  • Substituent Effects on Fluorescent Properties : The research on imidazole-based compounds has led to insights into how substituents can significantly alter their fluorescent properties. This includes the development of novel fluorescent organic compounds and the investigation of their thermal stability and emission characteristics, which are crucial for various sensing and optical applications (Tomoda et al., 1999).

Catalysis and Epoxy Resin Curing

  • Imidazole Catalysis in Epoxy Resins : The role of imidazoles, such as 2-ethyl-4-methylimidazole (EMI), in the curing of epoxy resins has been extensively studied. These compounds act as catalysts, promoting the reaction and incorporation into the resin, which significantly influences the physical and chemical properties of the resulting materials (Farkas & Strohm, 1968).

Synthesis and Structural Characterization

  • Novel Synthetic Approaches and Structural Insights : Research has focused on developing new synthetic methods for imidazole derivatives and understanding their structural characteristics. This includes the synthesis of compounds via microwave-assisted techniques and the exploration of their biological activities, offering insights into the versatility of imidazole compounds for various applications (Menteşe et al., 2013).

Organogels and Drug Entrapment

  • Organogels from Imidazole Amphiphiles : The formation of organogels using linear 1H-imidazole amphiphiles has been explored for the entrapment of hydrophilic drugs. This research highlights the potential of imidazole-based compounds in drug delivery applications, where the amphiphiles self-assemble into fibrous aggregates capable of trapping drugs within their structures (Seo & Chang, 2005).

Photophysical and Theoretical Investigations

  • Fluorescence Sensing for Fe(III) : Imidazole derivatives have been investigated for their application as fluorescence sensors for iron ions. These studies involve both experimental and theoretical approaches to understand the interaction mechanisms and potential applications in sensing technologies (Perumal, Sathish, & Mathivathanan, 2021).

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-2-24-18-21-12-16(13-6-4-3-5-7-13)22(18)14-8-10-15(11-9-14)23-17(19)20/h3-12,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJYFGMXPZTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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